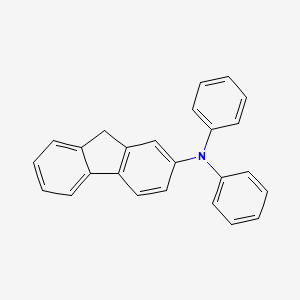

N,N-Diphenyl-9H-fluoren-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N,N-Diphényl-9H-fluorène-2-amine est un composé organique appartenant à la classe des dérivés du fluorène. Elle se caractérise par la présence de deux groupes phényles liés à l'atome d'azote de la structure de la fluorène-2-amine.

Méthodes De Préparation

La synthèse de la N,N-Diphényl-9H-fluorène-2-amine implique généralement un protocole en deux étapes. La première étape est la réaction de couplage de Sonogashira, où le 2-méthylbut-3-yn-2-ol est couplé au bromure d'aryle correspondant. Cette étape est suivie du clivage catalysé par une base du but-3-yn-2-ol fonctionnalisé obtenu . Les conditions réactionnelles pour le couplage de Sonogashira impliquent généralement l'utilisation d'un catalyseur au palladium et d'un co-catalyseur au cuivre en présence d'une base telle que la triéthylamine. L'étape de clivage catalysée par une base nécessite souvent une base forte comme l'hydroxyde de sodium.

Analyse Des Réactions Chimiques

La N,N-Diphényl-9H-fluorène-2-amine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés de la fluorénone correspondants.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, résultant en la formation de dérivés d'amine.

Substitution : Les réactions de substitution électrophile peuvent se produire sur les cycles phényles, où des réactifs comme le brome ou l'acide nitrique peuvent introduire des substituants tels que des groupes brome ou nitro.

Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des structures moléculaires plus complexes.

Applications dans la recherche scientifique

La N,N-Diphényl-9H-fluorène-2-amine a un large éventail d'applications dans la recherche scientifique :

Science des matériaux : Elle est utilisée dans le développement de diodes électroluminescentes organiques (OLED) en raison de ses efficacités élevées de photoluminescence et d'électroluminescence.

Électronique organique : Le composé est étudié pour son potentiel dans les cellules photovoltaïques organiques et les transistors à effet de champ.

Optique non linéaire : En raison de ses propriétés améliorées d'absorption à deux photons, elle est utilisée dans des applications telles que la limitation optique, la microscopie à deux photons et la microfabrication tridimensionnelle.

Cellules solaires à sensibilisation par colorant : Elle sert de composant dans les colorants organiques pour les cellules solaires, contribuant à l'efficacité de l'absorption de la lumière et de la conversion d'énergie.

Mécanisme d'action

Le mécanisme d'action de la N,N-Diphényl-9H-fluorène-2-amine dans ses applications est principalement basé sur ses propriétés électroniques. Le composé présente une forte photoluminescence et une électroluminescence due à la conjugaison efficace entre le noyau fluorène et les groupes phényles. Cette conjugaison facilite l'absorption et l'émission de lumière, ce qui la rend appropriée pour une utilisation dans les OLED et autres dispositifs optoélectroniques. De plus, la présence de l'atome d'azote permet des interactions avec diverses cibles moléculaires, améliorant sa fonctionnalité dans différentes applications .

Applications De Recherche Scientifique

N,N-Diphenyl-9H-fluoren-2-amine has a wide range of applications in scientific research:

Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its high photoluminescence and electroluminescence efficiencies.

Organic Electronics: The compound is explored for its potential in organic photovoltaic cells and field-effect transistors.

Non-linear Optics: Due to its enhanced two-photon absorption properties, it is used in applications such as optical limiting, two-photon microscopy, and three-dimensional microfabrication.

Dye-Sensitized Solar Cells: It serves as a component in organic dyes for solar cells, contributing to the efficiency of light absorption and energy conversion.

Mécanisme D'action

The mechanism of action of N,N-Diphenyl-9H-fluoren-2-amine in its applications is primarily based on its electronic properties. The compound exhibits strong photoluminescence and electroluminescence due to the efficient conjugation between the fluorene core and the phenyl groups. This conjugation facilitates the absorption and emission of light, making it suitable for use in OLEDs and other optoelectronic devices. Additionally, the presence of the nitrogen atom allows for interactions with various molecular targets, enhancing its functionality in different applications .

Comparaison Avec Des Composés Similaires

La N,N-Diphényl-9H-fluorène-2-amine peut être comparée à d'autres dérivés du fluorène tels que :

9,9-Diéthyl-7-éthynyl-N,N-diphényl-9H-fluorène-2-amine : Ce composé possède des caractéristiques structurelles similaires mais comprend des groupes éthynyles, ce qui peut améliorer ses propriétés électroniques pour des applications spécifiques.

9,9-Diphényl-9H-fluorène-2-amine : Ce dérivé ne possède pas les groupes éthynyles mais partage la substitution diphénylique, ce qui le rend utile pour des applications similaires en science des matériaux et en électronique organique.

N-(9,9-diphényl-9H-fluorène-2-yl)-N-phénylpyrène-1-amine : Ce composé comprend une unité pyrène, qui peut encore améliorer ses propriétés photophysiques pour une utilisation dans les OLED et autres dispositifs optoélectroniques.

La N,N-Diphényl-9H-fluorène-2-amine se distingue par sa combinaison unique de caractéristiques structurelles et de propriétés électroniques, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles.

Propriétés

Numéro CAS |

870133-75-8 |

|---|---|

Formule moléculaire |

C25H19N |

Poids moléculaire |

333.4 g/mol |

Nom IUPAC |

N,N-diphenyl-9H-fluoren-2-amine |

InChI |

InChI=1S/C25H19N/c1-3-10-21(11-4-1)26(22-12-5-2-6-13-22)23-15-16-25-20(18-23)17-19-9-7-8-14-24(19)25/h1-16,18H,17H2 |

Clé InChI |

KNKZDVVIOSWPOJ-UHFFFAOYSA-N |

SMILES canonique |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.